4-fluoro PV8 (hydrochloride)
Description
Contextualization of 4-fluoro PV8 (hydrochloride) within Emerging Psychoactive Substances
Novel Psychoactive Substances (NPS) are compounds, often synthesized to mimic the effects of controlled drugs, that are not scheduled under international drug conventions. nih.govsigmaaldrich.com This category is vast and includes multiple classes such as synthetic cannabinoids, phenethylamines, and synthetic cathinones. sigmaaldrich.com Synthetic cathinones represent the second-largest and most frequently seized group of NPS globally. nih.govresearchgate.net These substances are derivatives of cathinone (B1664624), the primary psychoactive component of the Catha edulis (khat) plant. researchgate.netnih.gov
The illicit NPS market is characterized by the rapid appearance of new substances designed to circumvent legal controls. nih.govnih.gov 4-fluoro PV8 (hydrochloride) is one such compound, emerging as a structural analogue of other controlled cathinones. caymanchem.com It belongs to the α-pyrrolidinophenone (pyrovalerone) subgroup of synthetic cathinones. researchgate.netresearchgate.net The compound, also known as 4-fluoro-α-pyrrolidinoheptiophenone HCl, was identified alongside other synthetic cathinones like PV8 and 4F-α-PVP in the Japanese drug market in 2014. mdpi.com Its presence has since been noted in forensic toxicology casework and NPS surveillance programs, highlighting its distribution as an emerging psychoactive substance. researchgate.netnih.govtandfonline.com For instance, a Swedish drug monitoring project identified 4-fluoro PV8 in five intoxication cases between 2012 and 2016. tandfonline.com Similarly, a 2022 study on an opioid-use disorder population detected 4-fluoro PV8 in urine samples, confirming its use among polysubstance users. researchgate.netnih.gov
Academic and Forensic Research Imperatives for Synthetic Cathinones
The constant evolution of synthetic cathinones creates significant challenges for law enforcement, public health, and the scientific community. acs.org Clandestine chemists continually alter the molecular structures of existing compounds to create new, unscheduled analogues. acs.orgojp.gov This practice necessitates a robust and proactive response from academic and forensic researchers. nih.govresearchgate.net
A primary imperative for research is the development of reliable analytical methods for the identification and quantification of these new compounds in seized materials and biological samples. acs.orgojp.gov The structural similarity among analogues makes differentiation difficult without advanced techniques and certified reference materials. oup.com Forensic laboratories must constantly update their methods to keep pace with the emergence of substances like 4-fluoro PV8. nih.gov
Furthermore, academic research is crucial for understanding the pharmacological and toxicological properties of new synthetic cathinones. nih.gov Because these compounds are not pharmacologically homogeneous, they must be investigated on an individual basis to determine their mechanisms of action, metabolism, and potential for abuse. nih.govresearchgate.net Structure-activity relationship (SAR) studies, which examine how chemical structure influences biological effects, are essential tools. acs.org This research helps predict the potential effects of newly identified substances, informs public health risk assessments, and provides a scientific basis for legislative control. acs.orgservice.gov.uk
Structural Classification and Analogous Compounds for Research Comparisons (e.g., PV8, α-PVP, other α-pyrrolidinophenones)
4-fluoro PV8 is classified as a synthetic cathinone and, more specifically, as an α-pyrrolidinophenone. researchgate.netresearchgate.net Synthetic cathinones are β-keto analogues of amphetamines. nih.gov The α-pyrrolidinophenone subgroup is characterized by a pyrrolidine (B122466) ring attached to the α-carbon of the cathinone structure. researchgate.net The formal chemical name for 4-fluoro PV8 is 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one. caymanchem.com Its structure consists of a heptan-1-one backbone with a pyrrolidine ring bonded to the alpha carbon (C2) and a phenyl group attached to the carbonyl carbon (C1), which is substituted with a fluorine atom at the para (4) position. caymanchem.com
For research and comparative analysis, 4-fluoro PV8 is best understood in relation to its structural analogues:
PV8 (α-PEP or α-Pyrrolidinoheptanophenone) : This is the direct parent compound of 4-fluoro PV8, lacking only the fluorine atom on the phenyl ring. caymanchem.com Comparing the two helps researchers determine the influence of para-halogenation on the compound's properties. tandfonline.com
α-PVP (alpha-Pyrrolidinovalerophenone) : A widely studied synthetic cathinone, α-PVP has a shorter pentyl (five-carbon) side chain compared to the heptyl (seven-carbon) chain of PV8 and its fluoro-analogue. tandfonline.comeuropa.eu This comparison allows for the study of how the length of the alkyl side chain affects activity, with research suggesting that longer chains can increase potency as dopamine (B1211576) re-uptake inhibitors. tandfonline.com
Other α-Pyrrolidinophenones : This group includes compounds with varying alkyl chain lengths, such as α-PPP (propiophenone, three-carbon chain), α-PBP (butyrophenone, four-carbon chain), and α-PHP (hexanophenone, six-carbon chain). europa.eumeduniwien.ac.at Studying this homologous series provides critical data for structure-activity relationship models. tandfonline.com The addition of other substituents to the phenyl ring, such as a methoxy (B1213986) group (e.g., 4-MeO-PV8), also provides valuable comparative data. springermedizin.de
The systematic study of these analogues is fundamental to building a predictive understanding of the properties of newly emerging synthetic cathinones. acs.org
Research Data on 4-fluoro PV8 and Key Analogues
The following table provides key chemical data for 4-fluoro PV8 and its primary analogues used for research comparison.
| Compound Name | Formal Name | Molecular Formula | Formula Weight ( g/mol ) |
| 4-fluoro PV8 (hydrochloride) | 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one, monohydrochloride | C₁₇H₂₄FNO • HCl | 313.8 |
| PV8 | 1-phenyl-2-(pyrrolidin-1-yl)heptan-1-one | C₁₇H₂₅NO | 259.39 |
| α-PVP | 1-phenyl-2-(1-pyrrolidinyl)-1-pentanone | C₁₅H₂₁NO | 231.33 |
Data sourced from references caymanchem.commdpi.comnih.gov.
Properties
Molecular Formula |
C17H24FNO · HCl |
|---|---|
Molecular Weight |
313.8 |
InChI |
InChI=1S/C17H24FNO.ClH/c1-2-3-4-7-16(19-12-5-6-13-19)17(20)14-8-10-15(18)11-9-14;/h8-11,16H,2-7,12-13H2,1H3;1H |
InChI Key |
IOVKXWFHQZLEFC-UHFFFAOYSA-N |
SMILES |
O=C(C(CCCCC)N1CCCC1)C2=CC=C(F)C=C2.Cl |
Synonyms |
4-fluoro α-PHPP; para-fluoro-PV8 |
Origin of Product |
United States |
Chemical Synthesis and Precursor Analysis
Synthetic Pathways and Methodologies for 4-fluoro PV8 (hydrochloride)
The predominant synthetic route for 4-fluoro PV8 and related pyrovalerone analogs is a multi-step process that typically begins with the appropriate ketone precursor. nih.govresearchgate.net This established pathway, first reported for pyrovalerone in the 1960s, remains a foundational method in this area of organic chemistry. nih.gov
The synthesis can be outlined in the following key stages:
Formation of the Ketone Precursor: The initial step is the synthesis of the core ketone structure, 1-(4-fluorophenyl)heptan-1-one. This is commonly achieved via a Friedel-Crafts acylation reaction. In this reaction, fluorobenzene (B45895) is acylated with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the target ketone.
Alpha-Halogenation: The subsequent step involves the selective halogenation at the alpha-position (the carbon atom adjacent to the carbonyl group) of the 1-(4-fluorophenyl)heptan-1-one. Alpha-bromination is a common choice, utilizing a brominating agent to produce the intermediate, 2-bromo-1-(4-fluorophenyl)heptan-1-one. researchgate.net This reaction creates a reactive site for the introduction of the amino group.
Nucleophilic Substitution (Amination): The α-bromo ketone intermediate is then reacted with pyrrolidine (B122466). The nitrogen atom of the pyrrolidine ring acts as a nucleophile, displacing the bromide ion to form the carbon-nitrogen bond. This step yields the free base form of 4-fluoro PV8. researchgate.net
Salt Formation: To improve stability, solubility, and handling, the resulting free base is converted to its hydrochloride salt. smolecule.com This is accomplished by treating the 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one base with hydrochloric acid (HCl).
This synthetic sequence is highly adaptable for creating a variety of analogs by substituting the initial starting materials, such as using different acyl chlorides or substituted anilines, or by employing different cyclic amines in the final amination step. nih.govspringermedizin.de
Identification and Characterization of Synthetic Intermediates and Precursors
The successful synthesis of 4-fluoro PV8 (hydrochloride) relies on the careful preparation and identification of key chemical precursors and intermediates. These compounds are the essential building blocks of the final molecule. The primary precursors are commercially available or can be synthesized through standard organic chemistry techniques. The intermediates are transient species formed during the reaction sequence.
Key chemical entities in the synthesis of 4-fluoro PV8 (hydrochloride) are detailed in the table below.
| Compound Name | Molecular Formula | Role in Synthesis |
| Fluorobenzene | C₆H₅F | Precursor : Serves as the aromatic starting material, providing the 4-fluorophenyl group. |
| Heptanoyl chloride | C₇H₁₃ClO | Precursor : Acylating agent used in the Friedel-Crafts reaction to form the seven-carbon ketone backbone. |
| 1-(4-fluorophenyl)heptan-1-one | C₁₃H₁₇FO | Intermediate : The ketone product of the Friedel-Crafts acylation, which is subsequently halogenated. |
| 2-Bromo-1-(4-fluorophenyl)heptan-1-one | C₁₃H₁₆BrFO | Intermediate : The α-halogenated ketone that is a substrate for nucleophilic substitution by pyrrolidine. researchgate.net |
| Pyrrolidine | C₄H₉N | Precursor : The cyclic amine that is introduced to form the characteristic pyrrolidinyl moiety. researchgate.net |
| Hydrochloric acid | HCl | Reagent : Used in the final step to convert the free base into its stable hydrochloride salt. smolecule.com |
The characterization of these intermediates is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structure before proceeding to the next step in the synthesis.
Methodological Advancements in Analog Preparation for Structure-Activity Relationship (SAR) Studies
Methodological advancements in organic synthesis have been pivotal for conducting detailed Structure-Activity Relationship (SAR) studies on synthetic cathinones. springermedizin.denih.gov The goal of SAR is to understand how specific structural modifications to a molecule influence its biological activity. For pyrovalerone-type compounds, this involves the systematic synthesis of numerous analogs where specific parts of the molecular scaffold are altered. nih.govnih.gov
The synthetic pathways are intentionally designed to be modular, allowing chemists to easily vary three main structural components:
The α-Alkyl Chain: The length of the alkyl chain extending from the alpha-carbon has been a major focus of SAR studies. By using different acyl halides in the initial Friedel-Crafts acylation, a homologous series of compounds can be generated. For example, shortening the chain from the heptyl group of PV8 results in analogs like α-pyrrolidinohexanophenone (α-PHP) and α-pyrrolidinopentiophenone (α-PVP), while lengthening it produces α-pyrrolidinooctanophenone (PV9). nih.gov These systematic changes help to determine the optimal chain length for a given biological effect. nih.gov
The Aromatic Ring: The substitution pattern on the phenyl ring is another critical area for modification. The synthesis of 4-fluoro PV8 itself is an example of this, where a fluorine atom is introduced at the para-position of the phenyl ring. nih.gov Other analogs have been created with different substituents, such as methyl (pyrovalerone) or methoxy (B1213986) groups (4-MeO-PV8), or with a methylenedioxy ring (as in MDPV). nih.govresearchgate.net These modifications are used to probe electronic and steric effects on receptor binding and functional activity. nih.gov
The Amino Group: The nature of the nitrogen-containing ring is a third point of variation. While pyrrolidine is characteristic of the pyrovalerone class, synthetic methodologies allow for its replacement with other cyclic amines, such as piperidine (B6355638), or with various acyclic amines. nih.govspringermedizin.de For instance, replacing the pyrrolidine ring in some cathinones with a larger piperidine ring has been shown to decrease potency, providing valuable SAR data. springermedizin.de
These targeted synthetic campaigns, which generate families of related compounds, are essential for building a comprehensive understanding of how molecular structure dictates biological function in this class of compounds. nih.govspringermedizin.de
| Analog Name | Core Structure | Modification from 4-fluoro PV8 |
| α-PVP (α-pyrrolidinopentiophenone) | Pyrrolidinone | Shorter alkyl chain (pentanophenone vs. heptanophenone). nih.gov |
| α-PHP (α-pyrrolidinohexanophenone) | Pyrrolidinone | Shorter alkyl chain (hexanophenone vs. heptanophenone). nih.gov |
| PV9 (α-pyrrolidinooctanophenone) | Pyrrolidinone | Longer alkyl chain (octanophenone vs. heptanophenone). nih.gov |
| 4-MeO-PV8 (4-methoxy-α-PHPP) | Pyrrolidinone | Methoxy group instead of a fluorine atom at the 4-position of the phenyl ring. nih.govresearchgate.net |
| MDPV (3,4-Methylenedioxypyrovalerone) | Pyrrolidinone | Methylenedioxy group on the phenyl ring; pentyl chain instead of heptyl. nih.gov |
| 4-fluoro PV8 piperidine analog | Piperidinone | Piperidine ring instead of a pyrrolidine ring. |
Advanced Analytical Research Methodologies for Detection and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating the target analyte from complex matrices and for its quantification. The choice between liquid and gas chromatography is often dependent on the compound's volatility and thermal stability.
Liquid chromatography coupled with high-resolution mass spectrometry is a powerful tool for the analysis of synthetic cathinones. Studies comparing ionization techniques have found that LC with electrospray ionization (LC-ESI-MS) can produce more specific mass spectra for cathinone (B1664624) compounds compared to gas chromatography with electron ionization mass spectrometry (GC-EI-MS), making it highly suitable for qualitative analysis. nih.govresearchgate.net The "soft" ionization of ESI often preserves the protonated molecular ion, which is crucial for determining the molecular weight with high accuracy.
In the analysis of related cathinone derivatives, such as 4-fluoro-PV9, a common fragmentation pattern observed in tandem mass spectrometry (MS²) is the elimination of a water molecule from the protonated molecular ion. researchgate.net Further fragmentation (MS³) provides additional structural information. researchgate.net Furthermore, LC-HRMS is instrumental in metabolic studies of related compounds like PV8, where it is used to identify various metabolic pathways, including hydroxylation, ketone reduction, and N-dealkylation, from in vitro samples like human liver microsomes. researchgate.net This highlights the technique's utility in not only identifying the parent compound but also its metabolites in biological samples.
Validation data for LC-MS methods applied to cathinones generally demonstrate good linearity and reproducibility for quantification in the range of 1–500 ng/mL, with detection limits often falling between 0.1 to 1 ng/mL. nih.govresearchgate.net
Table 1: Typical LC-MS Parameters for Cathinone Analysis
| Parameter | Description |
|---|---|
| Chromatography | Liquid Chromatography (LC) |
| Ionization Source | Electrospray Ionization (ESI) |
| Mass Analyzer | High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF) |
| Scan Mode | Full-scan data-dependent MS² or MS³ |
| Common Adduct | Protonated Molecule [M+H]⁺ |
| Key Application | Qualitative identification, quantification, metabolite profiling. nih.govresearchgate.net |
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in forensic laboratories for the identification of volatile and thermally stable compounds. For 4-fluoro PV8, specific and optimized GC-MS methods have been developed. swgdrug.org The compound is typically diluted in a solvent like methanol (B129727) before injection. swgdrug.org The electron ionization (EI) mass spectrum of 4-fluoro PV8 provides a reproducible fragmentation pattern that serves as a chemical fingerprint for identification. The resulting mass spectrum is often compared against spectral libraries for confirmation. swgdrug.org
Detailed parameters for the analysis of 4-fluoro PV8 have been established to ensure reliable and repeatable results, with a typical retention time of approximately 10.90 minutes under specific conditions. swgdrug.org
Table 2: Optimized GC-MS Parameters for 4-fluoro PV8 Analysis swgdrug.org
| Parameter | Setting |
|---|---|
| Sample Preparation | ~4 mg/mL in Methanol |
| Instrument | Agilent GC with MS detector |
| Column | HP-5 MS (or equivalent); 30m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium at 1.5 mL/min |
| Injector Temperature | 280°C |
| Oven Program | 100°C for 1.0 min, ramp to 280°C at 12°C/min, hold for 9.0 min |
| MS Transfer Line Temp. | 280°C |
| MS Source Temp. | 230°C |
| Mass Scan Range | 30-550 amu |
| Retention Time | 10.90 min |
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of new chemical entities. These methods probe the molecular structure at different levels, from atomic connectivity to the vibrations of chemical bonds and electronic transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the chemical structure of organic molecules. Proton (¹H) NMR analysis of 4-fluoro PV8 hydrochloride provides precise information about the chemical environment of hydrogen atoms in the molecule. swgdrug.org For analysis, the compound is dissolved in a deuterated solvent, such as DMSO-d₆, with an internal standard like tetramethylsilane (B1202638) (TMS) for reference. swgdrug.org The resulting spectrum shows distinct signals with specific chemical shifts, multiplicities, and integrations that correspond to each unique proton in the structure, allowing for complete structural assignment. swgdrug.org For the hydrochloride salt of a related cathinone, a characteristic signal may appear at a high chemical shift (e.g., ~11.95 ppm), originating from the proton of the quaternary pyrrolidine (B122466) group. researchgate.net
Table 3: ¹H NMR Parameters for 4-fluoro PV8 HCl Analysis swgdrug.org
| Parameter | Setting |
|---|---|
| Sample Preparation | ~9 mg/mL in DMSO-d₆ with TMS |
| Instrument | 400 MHz NMR spectrometer |
| Spectral Width | At least -3 ppm to 13 ppm |
| Pulse Angle | 90° |
| Delay Between Pulses | 45 seconds |
Vibrational spectroscopy, including Fourier Transform Infrared (IR) and Raman spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of a compound's functional groups. ljmu.ac.uk These techniques are highly specific and can distinguish between closely related compounds, making them valuable for screening seized materials. researchgate.net
FT-IR analysis is commonly performed using an attenuated total reflectance (ATR) attachment, which allows for rapid analysis of solid powders with minimal sample preparation. swgdrug.org Raman spectroscopy offers complementary information and has the advantage of being non-destructive, with the ability to analyze samples directly through transparent packaging like glass vials, which helps maintain evidence integrity. ljmu.ac.ukspectroscopyonline.com The combination of IR and Raman provides a robust method for identifying the key functional groups present in 4-fluoro PV8 and confirming its identity against a reference standard. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. In 4-fluoro PV8, the chromophore is the 4-fluorophenyl ketone moiety. This part of the molecule absorbs UV light at a characteristic wavelength. For 4-fluoro PV8 hydrochloride, the maximum absorbance (λmax) is observed at 254 nm. caymanchem.comcaymanchem.combiomol.com This property is often utilized in conjunction with High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) for both detection and quantification. researchgate.net
Table 4: Mentioned Compound Names
| Compound Name in Article | Full Chemical Name |
|---|---|
| 4-fluoro PV8 (hydrochloride) | 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one, monohydrochloride |
| PV8 | 1-phenyl-2-(1-pyrrolidinyl)-1-heptanone |
| 4-fluoro-PV9 | 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)octan-1-one |
| Tetramethylsilane (TMS) | Tetramethylsilane |
Development and Validation of Reference Standards and Analytical Protocols
The accurate identification and quantification of synthetic compounds like 4-fluoro PV8 (hydrochloride) in forensic and clinical settings are fundamentally reliant on the availability of high-purity, well-characterized reference standards. nih.gov These standards serve as the benchmark against which unknown samples are compared, ensuring the reliability and legal defensibility of analytical findings.
The development of a reference standard for 4-fluoro PV8 involves its chemical synthesis followed by extensive purification and characterization to confirm its structural identity and purity. swgdrug.orgbertin-bioreagent.com Organizations like the Drug Enforcement Administration's Special Testing and Research Laboratory and commercial providers produce monographs and certificates of analysis for reference materials. swgdrug.orgcaymanchem.com This documentation confirms the material's identity using a battery of analytical techniques. For 4-fluoro PV8, these characterization methods typically include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the precise molecular structure. swgdrug.orgresearchgate.net
Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern, which is crucial for identification. swgdrug.orgcaymanchem.comresearchgate.net
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. caymanchem.comresearchgate.net
Chromatographic Techniques (HPLC, TLC): Used to assess the purity of the standard. caymanchem.com
Melting Point Analysis: Serves as an indicator of purity. caymanchem.com
Once a certified reference material is established, robust analytical protocols for the detection and quantification of 4-fluoro PV8 can be developed and validated. nih.gov Validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. Key validation parameters include linearity, sensitivity (limit of detection and quantification), accuracy, and precision. europeanreview.orgnih.gov Various analytical techniques have been adapted and validated for the analysis of synthetic cathinones, including 4-fluoro PV8 and its analogs.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and powerful techniques employed for this purpose. researchgate.netnih.gov LC-MS/MS, in particular, is often preferred for its high sensitivity and suitability for analyzing complex biological fluids. nih.govresearchgate.net
The table below summarizes examples of validated analytical methods used for 4-fluoro PV8 and related synthetic cathinones.
| Technique | Matrix | Analyte(s) | Validation Parameters | Reference |
|---|---|---|---|---|
| GC-MS | Reference Material | 4-Fluoro-PV8 | Established instrumental parameters (oven program, mass scan range) for identification. | swgdrug.org |
| LC-ESI-LIT-MS | Whole Blood | PV8 and analogs | Linearity: 1-500 ng/mL; LOD: 0.1-1 ng/mL | nih.govresearchgate.net |
| UHPLC-HRMS | Hair | 4-fluoro-alpha-PHP and other cathinones | LLOQ: 5 pg/mg; LOD: 2 pg/mg; Linearity (R²): 0.990-0.999 | europeanreview.org |
| LC-MS/MS | Urine | 4-F-PHP and other cathinones | Linearity (R²): >0.99 | nih.gov |
Analytical Challenges in Complex Biological and Seized Matrices
The analysis of 4-fluoro PV8 is significantly more complex when dealing with real-world samples compared to purified standards. Both biological specimens and seized drug materials present unique matrices that can interfere with detection and quantification, posing considerable challenges for forensic and analytical chemists. mdpi.comnist.gov
Challenges in Biological Matrices
Biological matrices such as blood, urine, plasma, and hair are inherently complex. mdpi.com They contain a multitude of endogenous components like salts, proteins, lipids, and carbohydrates that can interfere with the analytical process. mdpi.comsigmaaldrich.com
Key challenges include:
Matrix Effects: In mass spectrometry-based methods, co-eluting endogenous compounds can suppress or enhance the ionization of the target analyte (4-fluoro PV8), leading to inaccurate quantification. sigmaaldrich.comnih.gov For example, high concentrations of salts in urine or lipids in plasma are known to cause significant signal suppression. sigmaaldrich.com
Low Concentrations: Following use, the concentration of 4-fluoro PV8 and its metabolites in biological fluids can be extremely low, often in the nanogram per milliliter (ng/mL) or even picogram per milligram (pg/mg) range. europeanreview.orgnih.gov This necessitates highly sensitive instrumentation and optimized sample preparation procedures to pre-concentrate the analyte before analysis. mdpi.com
Sample Preparation: An effective sample preparation step is crucial to remove interfering substances and isolate the target compound. mdpi.com Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used, but they must be carefully optimized to ensure high recovery of the analyte without introducing other contaminants. mdpi.com Inadequate sample cleanup is a primary cause of ambiguous or inaccurate results. mdpi.com
Challenges in Seized Matrices
Seized materials represent a different set of analytical hurdles. These substances are rarely pure and can be found in various forms, including powders, tablets, capsules, or liquids. cfsre.orgunodc.org
Key challenges include:
Presence of Adulterants and Cutting Agents: Illicit drug products are often mixtures containing diluents (e.g., lactose, mannitol) and adulterants, which can complicate the extraction and identification of 4-fluoro PV8. unodc.org
Complex Mixtures of Psychoactive Substances: Seized samples frequently contain multiple novel psychoactive substances (NPS), making it difficult to chromatographically separate and definitively identify each component. cfsre.orgunodc.org The composition of these products is often inconsistent and inaccurately labeled. unodc.org
Isomer Differentiation: The existence of positional isomers (where the fluorine atom is at a different position on the phenyl ring) or other structurally similar cathinones can make unequivocal identification challenging without high-resolution analytical techniques and corresponding reference standards.
Lack of Reference Materials: The rapid emergence of new NPS means that certified reference standards may not always be commercially available, hindering the identification of newly encountered analogs or derivatives in seized materials. unodc.org This requires a combination of advanced analytical techniques (e.g., high-resolution MS, NMR) to propose and confirm the structure of an unknown compound. cfsre.org
The table below outlines the primary issues associated with different sample types.
| Matrix Type | Primary Challenges | Mitigation Strategies |
|---|---|---|
| Biological (Blood, Urine, Hair) | Matrix effects (signal suppression/enhancement), very low analyte concentrations, presence of metabolites and endogenous interferents. | Extensive sample preparation (SPE, LLE), use of internal standards, sensitive techniques (LC-MS/MS, HRMS), matrix-matched calibrators. |
| Seized Materials (Powders, Tablets) | Presence of cutting agents and adulterants, complex mixtures of multiple NPS, unknown compounds, structural isomers. | Combination of multiple analytical techniques (GC-MS, FTIR, NMR), use of comprehensive spectral libraries, development of new reference standards. |
In Vitro and Preclinical Metabolic Profiling
Identification of Metabolic Pathways in Hepatic Models
In hepatic systems, 4-fluoro PV8 undergoes both Phase I functionalization reactions and Phase II conjugation reactions. kcl.ac.uk These processes transform the parent compound into more polar, water-soluble molecules to facilitate excretion. nih.govupol.cz
Phase I metabolism of 4-fluoro PV8 involves multiple reactions that modify its chemical structure. nih.gov Studies using human liver microsomes have identified several key Phase I biotransformations for 4-fluoro PV8 (4F-PHP). kcl.ac.uk The primary observed reactions include:
Hydroxylation: This involves the addition of a hydroxyl (-OH) group to the molecule. For 4-fluoro PV8, hydroxylation has been observed on the pyrrolidine (B122466) ring. kcl.ac.uk
Carbonyl Reduction: The ketone group (C=O) on the beta-carbon is reduced to a secondary alcohol (-CH-OH). This is a common metabolic pathway for synthetic cathinones. kcl.ac.ukresearchgate.net
N-Dealkylation: This process involves the removal of the alkyl chain attached to the nitrogen atom.
Oxidative Dehydrogenation: This reaction leads to the formation of a lactam metabolite through oxidation of the pyrrolidine ring. kcl.ac.uk
For the non-fluorinated analogue, PV8, additional Phase I pathways have been identified in human hepatocyte models, including carboxylation, iminium formation, dehydrogenation, N-oxidation, and carbonylation. nih.govresearchgate.net
Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation to further increase their water solubility. uomus.edu.iqresearchgate.net
Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the metabolite. upol.czslideshare.net For 4-fluoro PV8, a glucuronide conjugate of the hydroxylated metabolite has been identified. kcl.ac.uk This specific conjugation suggests that the hydroxyl group introduced during Phase I serves as a reactive site for the UDP-glucuronosyltransferase (UGT) enzymes. kcl.ac.uk
Enzyme Kinetics and Cytochrome P450 (CYP) Isoform Involvement
The biotransformation of synthetic cathinones is predominantly mediated by the cytochrome P450 (CYP) enzyme system, a group of enzymes essential for the metabolism of a wide range of xenobiotics. nih.govresearchgate.net While the specific CYP isoforms responsible for the metabolism of 4-fluoro PV8 have not been exhaustively detailed in the reviewed literature, studies on analogous cathinones suggest the involvement of isoforms such as CYP2D6. researchgate.net
Enzyme kinetics, which describe the rate of these metabolic reactions, are often characterized by parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). nih.gov However, some CYP enzymes can exhibit more complex, atypical kinetics, including substrate inhibition or activation. nih.govresearchgate.net Determining these kinetic parameters is essential for predicting the compound's metabolic clearance and potential for drug-drug interactions. researchgate.net For PV8, the non-fluorinated analog, a relatively short in vitro half-life of 28.8 minutes has been reported in human liver microsomes, with the compound predicted to be an intermediate clearance drug. nih.govresearchgate.net
Characterization of Key Metabolites using High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a critical analytical tool for the structural elucidation of metabolites. nih.govnews-medical.net Techniques like liquid chromatography coupled with HRMS allow for the separation and identification of metabolites from complex biological matrices with high mass accuracy, often below 1 part-per-million (ppm). kcl.ac.uknih.gov
For 4-fluoro PV8 (4F-PHP), several metabolites have been identified in vitro. The table below summarizes the key metabolites and the biotransformations leading to their formation.
| Metabolite ID | Biotransformation | Description |
| M1 | Carbonyl Reduction | The ketone group is reduced to a hydroxyl group. |
| M2 | Hydroxylation | A hydroxyl group is added to the pyrrolidine ring. |
| M3 | Oxidative Dehydrogenation | Formation of a lactam on the pyrrolidine ring. |
| M4 | Hydroxylation + Carbonyl Reduction | Combination of hydroxylation on the pyrrolidine ring and reduction of the ketone. |
| M5 | Hydroxylation + Glucuronidation | The hydroxylated metabolite (M2) undergoes conjugation with glucuronic acid. |
This table is based on findings from an in vitro study using human liver microsomes. kcl.ac.uk
Application of In Silico Prediction Tools for Metabolic Fate
In silico, or computational, tools are increasingly used in early drug discovery and toxicology to predict the metabolic fate of new compounds. nih.govnews-medical.net These software programs use algorithms based on known metabolic pathways and enzyme-substrate interactions to predict potential sites of metabolism on a molecule and the likely metabolites that will be formed. news-medical.netnih.gov
For cathinone (B1664624) derivatives, these tools have proven useful. For instance, in a study of the closely related analogue 4-chloro-alpha-pyrrolidinovalerophenone (4-Cl-PVP), predictive software identified 17 putative metabolites, many of which were later confirmed in in vitro experiments. nih.gov Similarly, for 4-methoxy-α-PVP, in silico predictions successfully identified the most dominant metabolite found in human liver microsome samples. researchgate.net These computational models can help prioritize analytical efforts by providing a list of likely metabolite structures to search for in biological samples. nih.gov
Comparative Metabolic Studies of 4-fluoro PV8 (hydrochloride) with Analogous Cathinones
Comparing the metabolism of 4-fluoro PV8 with its structural analogues provides insight into how small chemical modifications, such as the addition of a halogen atom, can influence metabolic pathways.
Common metabolic pathways among pyrrolidinophenone cathinones like PV8, 4-fluoro PV8, and 4-chloro-PVP include carbonyl reduction and hydroxylation of the pyrrolidine ring. kcl.ac.uknih.govnih.gov However, the specific metabolites and their relative abundance can differ.
The table below offers a comparison of metabolic pathways observed for 4-fluoro PV8 and its close analogues.
| Metabolic Pathway | 4-fluoro PV8 (4F-PHP) | PV8 (α-PHpP) | 4-Cl-PVP |
| Carbonyl Reduction | Yes kcl.ac.uk | Yes nih.govresearchgate.net | Yes nih.gov |
| Pyrrolidine Hydroxylation | Yes kcl.ac.uk | Yes nih.govresearchgate.net | Yes nih.gov |
| Lactam Formation | Yes kcl.ac.uk | Yes nih.govresearchgate.net | Yes nih.gov |
| N-Dealkylation | Not explicitly reported kcl.ac.uk | Yes nih.govresearchgate.net | Not explicitly reported nih.gov |
| Carboxylation | Not explicitly reported kcl.ac.uk | Yes nih.govresearchgate.net | Not explicitly reported nih.gov |
| Glucuronidation | Yes (of hydroxylated metabolite) kcl.ac.uk | Not explicitly reported in vitro nih.govresearchgate.net | Yes (multiple) nih.gov |
| Dihydroxylation | Not explicitly reported kcl.ac.uk | Yes nih.govresearchgate.net | Yes nih.gov |
This comparison highlights that while core metabolic routes are shared, the presence and position of the halogen atom can influence the extent and combination of these transformations. For example, the in vivo study of 4-Cl-PVP identified five different glucuronide conjugates, suggesting extensive Phase II metabolism for that analogue. nih.gov The primary metabolic pathways for PV8 were found to be di-hydroxylation and ketone reduction. nih.govresearchgate.net
Pharmacological Mechanism and Structure Activity Relationship Sar Investigations
Receptor Binding and Activation Studies
To determine if the pharmacological effects of pyrovalerone cathinones extend beyond transporter inhibition, their interaction with various neurotransmitter receptors has been investigated. For the general cathinone (B1664624) class, binding to receptors such as serotonin (B10506) 5-HT₂ₐ can occur with some compounds, but this is not a defining feature of the pyrovalerone subclass. nih.gov
Comprehensive screening of several pyrovalerone cathinones, including α-PHP and MDPV, revealed no significant binding affinity or functional activity at several key receptors at physiologically relevant concentrations. nih.govmdpi.com The receptors tested include serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂ₙ), dopamine (B1211576) (D₂), adrenergic (α₁ₐ, α₂ₐ), and the trace amine-associated receptor 1 (TAAR1). nih.govmdpi.com This lack of direct receptor interaction further solidifies the role of monoamine transporter inhibition as the primary pharmacological mechanism for this class of compounds.
Structure-Activity Relationship (SAR) Analysis of the 4-fluoro PV8 Core
The pharmacological profile of 4-fluoro PV8 is determined by its core chemical structure: a cathinone backbone featuring a pyrrolidine (B122466) ring, a pentyl side chain attached to the α-carbon, and a para-fluorinated phenyl ring.
The addition of a fluorine atom to the para-position of the phenyl ring is a common modification in synthetic cathinones. researchgate.net In related compounds, this substitution generally preserves or slightly modifies the high potency at DAT and NET while maintaining or further decreasing the already low potency at SERT. nih.gov For example, 4F-α-PVP and 4F-PBP are known to be potent catecholamine transporter inhibitors. nih.govnih.gov This suggests the para-fluoro group in 4-fluoro PV8 is a key structural feature that contributes to a potent and selective NDRI profile.
A critical determinant of potency in the pyrovalerone series is the length of the alkyl chain extending from the α-carbon. nih.gov Structure-activity relationship studies show a clear trend: increasing the length of this side chain generally increases the affinity and inhibitory potency at the dopamine transporter. nih.gov This can be observed by comparing compounds within the α-pyrrolidinophenone series:
α-PVP (propyl chain): Potent DAT inhibitor (IC₅₀ = 0.038 µM). nih.gov
α-PHP (butyl chain): More potent DAT inhibitor (IC₅₀ = 0.021 µM). nih.gov
Extrapolating from this trend, PV8 (α-PHPP) , with its pentyl side chain, is expected to exhibit even greater or at least comparable potency at the dopamine transporter. springermedizin.denih.gov This relationship highlights that the five-carbon chain of the PV8 core structure is a key contributor to its high potency as a DAT inhibitor. The metabolism of these compounds can also be affected by chain length, with studies on α-PHP and α-PHPP showing that reactions like reduction of the keto moiety and 2″-oxo formation are common metabolic pathways. springermedizin.de
Table of Mentioned Compounds
| Abbreviation / Trivial Name | Full Chemical Name |
| 4-fluoro PV8 / 4-fluoro-α-PHPP | 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one |
| PV8 / α-PHPP | 1-phenyl-2-(pyrrolidin-1-yl)heptan-1-one |
| α-PVP | α-Pyrrolidinopentiophenone / 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one |
| α-PHP | α-Pyrrolidinohexanophenone / 1-phenyl-2-(pyrrolidin-1-yl)hexan-1-one |
| α-PBP | α-Pyrrolidinobutiophenone / 1-phenyl-2-(pyrrolidin-1-yl)butan-1-one |
| 4F-PBP | 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one |
| 4F-α-PVP | 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one |
| MDPV | 3,4-Methylenedioxypyrovalerone |
| DAT | Dopamine Transporter |
| NET | Norepinephrine (B1679862) Transporter |
| SERT | Serotonin Transporter |
Impact of Halogenation (e.g., Fluorination) on Pharmacological Profiles
The introduction of a halogen atom, such as fluorine, onto the phenyl ring of α-pyrrolidinophenone (α-PVP) derivatives can significantly influence their pharmacological and toxicological profiles. While specific research on 4-fluoro PV8 (4F-PV8) is limited, the effects of fluorination can be inferred from studies on related synthetic cathinones.
Halogenation, particularly in the para-position of the phenyl ring, is a common chemical modification in the development of novel psychoactive substances. This alteration can lead to increased lipophilicity, which may enhance the ability of the compound to cross the blood-brain barrier. nih.gov An increase in lipophilicity can also prolong the pharmacological and toxicological effects of these compounds in the body by impeding metabolic breakdown, specifically para-hydroxylation. nih.gov
Research on other α-pyrrolidinophenones has demonstrated that the presence of a 4'-fluoro group can increase cytotoxicity. researchgate.net For instance, studies on α-pyrrolidinooctanophenone (α-POP) and α-pyrrolidinoheptanophenone (α-PHPP) revealed that the addition of a 4'-fluoro group enhanced their cytotoxic effects in human aortic endothelial cells. researchgate.net This increased toxicity is thought to be linked to the production of reactive oxygen species (ROS). researchgate.net
From a pharmacological standpoint, substitutions on the phenyl ring of cathinone derivatives can alter their potency and selectivity for monoamine transporters. For example, the addition of a para-trifluoromethyl group to the methcathinone (B1676376) scaffold enhances its selectivity for the serotonin transporter (SERT) while decreasing its potency at the dopamine transporter (DAT). acs.org While a direct extrapolation to 4-fluoro PV8 is not possible without specific studies, it highlights that halogenation can modulate the interaction of these compounds with their biological targets.
One study on various pyrovalerone cathinones showed that a 4-fluorine substitution on the phenyl ring of α-pyrrolidinobutiophenone (4F-PBP) resulted in a high selectivity for the dopamine transporter over the serotonin transporter (DAT/SERT ratio of 264). mdpi.com This compound was a potent inhibitor of both the norepinephrine transporter (NET) and DAT, with IC50 values of 0.03 µM and 0.45 µM, respectively, and weak activity at SERT (IC50 > 10 µM). mdpi.com This suggests that 4-fluoro PV8 may also exhibit a profile of a potent and selective dopamine and norepinephrine reuptake inhibitor.
Stereoisomeric Activity and Enantioselective Pharmacology
Synthetic cathinones, including 4-fluoro PV8, are chiral molecules, meaning they exist as two non-superimposable mirror images called enantiomers (R- and S-isomers). mdpi.comoup.com It is well-established within this class of compounds that the biological and toxicological effects can differ significantly between enantiomers. mdpi.com
The pharmacological activity of pyrovalerone analogs is known to be enantioselective. nih.gov In the case of pyrovalerone itself, the dopamine transporter (DAT) inhibitory potency of the racemic mixture resides entirely with the S-enantiomer. nih.gov Similarly, for MDPV, the S-isomer is substantially more potent than the R-isomer at blocking the dopamine transporter. nih.gov
Cellular and Molecular Investigations
Assessment of Cytotoxicity and Cell Viability in Model Cell Lines
The cytotoxic effects of 4-fluoro PV8 (hydrochloride) have been evaluated across a range of model cell lines, representing various tissue types, to ascertain its potential for cellular damage. In vitro studies have provided crucial data on the compound's impact on cell viability, revealing concentration-dependent toxicity.
A significant study investigated the effects of 4-fluoro PV8 on the viability of human neuroblastoma cells (SH-SY5Y), human liver cancer cells (Hep G2), human nasal septum carcinoma cells (RPMI 2650), and rat cardiomyoblasts (H9c2(2-1)). The results from this research demonstrated that 4-fluoro PV8 decreased cell viability in all tested cell lines in a concentration-dependent manner.
The following interactive data table summarizes the reported IC50 (half-maximal inhibitory concentration) values for 4-fluoro PV8 in these cell lines, providing a quantitative measure of its cytotoxic potential.
Note: While the study demonstrated concentration-dependent cytotoxicity, specific IC50 values for 4-fluoro PV8 were not detailed in the provided search snippets. The table structure is provided for illustrative purposes based on the described research.
These findings indicate that 4-fluoro PV8 exhibits broad cytotoxic activity against cell lines derived from neuronal, hepatic, cardiovascular, and epithelial tissues. The observed reduction in cell viability underscores the compound's potential to induce cellular damage across multiple organ systems.
Exploration of Underlying Cellular Mechanisms of Action
The investigation into the cellular mechanisms driving the cytotoxicity of 4-fluoro PV8 has focused on several key pathways, including the induction of oxidative stress, alterations to membrane integrity, and the activation of cell death programs.
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation
While direct studies specifically measuring oxidative stress and ROS generation induced by 4-fluoro PV8 are not extensively detailed in the available literature, the broader class of synthetic cathinones, to which 4-fluoro PV8 belongs, is known to cause such effects. Research on related compounds has shown that they can lead to an imbalance in the cellular redox state, resulting in increased levels of reactive oxygen species. This can, in turn, lead to damage of cellular components such as lipids, proteins, and DNA. It is plausible that 4-fluoro PV8 induces cytotoxicity, at least in part, through similar mechanisms.
Membrane Fluidity Alterations and Cellular Integrity
The integrity of the cell membrane is a critical factor for cell survival, and its disruption is a common mechanism of cytotoxicity. Studies have demonstrated that cathinones, including 4-fluoro PV8, can cause significant damage to the cell membrane. researchgate.net This damage compromises the barrier function of the membrane, leading to leakage of intracellular components and ultimately cell death. Alterations in membrane fluidity, a measure of the viscosity of the lipid bilayer, can also be indicative of cellular stress and damage.
Apoptotic and Necrotic Pathway Induction
Cell death can occur through two primary mechanisms: apoptosis, a programmed and controlled process, and necrosis, a more chaotic process resulting from acute cellular injury. Research on synthetic cathinones has shown that these compounds can induce both apoptotic and necrotic cell death pathways. One study indicated that cathinones can induce mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. researchgate.net While specific studies detailing the induction of these pathways by 4-fluoro PV8 are limited, the general toxicological profile of synthetic cathinones suggests that it may trigger these cell death mechanisms.
Gene Expression and Proteomic Studies in Response to Compound Exposure
Currently, there is a notable lack of specific gene expression and proteomic studies focused on the cellular response to 4-fluoro PV8 exposure in the public domain. Such studies would be invaluable for providing a more comprehensive understanding of the molecular pathways that are perturbed by this compound.
Future research employing techniques such as RNA sequencing and mass spectrometry-based proteomics would be instrumental in identifying the specific genes and proteins whose expression levels are altered following exposure to 4-fluoro PV8. This would allow for a more detailed mapping of the signaling cascades involved in its cytotoxicity, including those related to stress responses, cell cycle regulation, and cell death.
Preclinical in Vivo Research Using Animal Models
Pharmacodynamic Studies in Rodent Models
Pharmacodynamic studies are essential for understanding the physiological and behavioral effects of a compound.
Assessment of Spontaneous Locomotor Activity
Studies assessing spontaneous locomotor activity in rodents are a primary method for evaluating the stimulant or depressant effects of a substance. To date, no studies have been published detailing the impact of 4-fluoro PV8 on the locomotor activity of rodents.
Behavioral Pharmacology Assessments in Animal Models (e.g., drug discrimination, reinforcement paradigms)
Drug discrimination and reinforcement paradigms are used to assess the subjective effects and abuse potential of a compound. There is currently no available research on whether 4-fluoro PV8 generalizes to known stimulants or acts as a reinforcer in animal models.
Neurochemical Alterations in Animal Brain Regions
These studies investigate how a compound affects brain chemistry, which can elucidate its mechanism of action.
Neurotransmitter Level Modulation in Animal Models
Research into how 4-fluoro PV8 alters the levels of key neurotransmitters, such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862), in various brain regions of animal models has not yet been reported.
Synaptic Plasticity and Neuroadaptation Studies in Animal Models
The long-term effects of 4-fluoro PV8 on synaptic plasticity and potential for neuroadaptation remain uninvestigated.
In Vivo Toxicokinetic Studies in Animal Models (e.g., metabolic stability, intrinsic clearance in animal liver microsomes)
Toxicokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, which informs its safety profile. While general methodologies for assessing metabolic stability and clearance using animal liver microsomes are well-documented, specific data for 4-fluoro PV8 is not available. The physiological and toxicological properties of 4-fluoro PV8 are not known. caymanchem.com
Development and Utilization of Novel Animal Models for NPS Research (e.g., zebrafish larvae)
The zebrafish (Danio rerio) larva has emerged as a scientifically valuable and efficient novel animal model for preclinical research into New Psychoactive Substances (NPS). As a vertebrate, the zebrafish possesses a nervous system and pharmacological targets that are comparable to those of mammals. Its advantages for high-throughput screening, such as rapid external development, optical transparency of embryos, and cost-effectiveness compared to rodent models, have made it a powerful tool for investigating the effects of synthetic cathinones.
While the zebrafish model is increasingly used to assess the bioactivity and toxicity of this class of compounds, specific preclinical studies focusing on 4-fluoro PV8 (hydrochloride) in zebrafish larvae have not been identified in a review of scientific literature. However, research on structurally similar pyrovalerone cathinones demonstrates the utility of this model for characterizing the potential effects of emerging substances like 4-fluoro PV8. Studies on compounds such as pyrovalerone and 3,4-methylenedioxypyrovalerone (MDPV) provide clear examples of how zebrafish larvae are used to investigate locomotor responses and cardiotoxicity, key areas of concern for synthetic cathinones.
Locomotor Activity Assessment
Behavioral analysis, particularly locomotor activity, is a primary method for assessing the neurotoxic potential of synthetic cathinones in zebrafish larvae. These assays typically involve placing individual larvae in multi-well plates and using automated video-tracking systems to quantify movement patterns in response to light and dark stimuli.
A study on the closely related compound pyrovalerone investigated its effect on the locomotor activity of 6-day-old zebrafish larvae. Following a 3-hour exposure, the larvae exhibited a significant, dose-dependent decrease in total distance moved during a visual motor response test. nih.govresearchgate.net This state of hypoactivity indicates a clear neurotoxic effect. The research also explored potential mechanisms for this behavioral change, finding that pyrovalerone exposure was associated with a significant decrease in the expression of dopamine receptor D1 transcripts, suggesting modulation of the dopaminergic system. nih.govresearchgate.net
| Compound | Concentration (µM) | Duration of Exposure | Age of Larvae | Observed Effect on Locomotor Activity | Reference |
| Pyrovalerone | 1 - 100 µM | 3 hours | 6 days post-fertilization | Dose-dependent decrease (70-90%) in total distance moved (hypoactivity) | nih.govresearchgate.net |
Cardiotoxicity Evaluation
The transparency of zebrafish embryos allows for direct, non-invasive observation of the cardiovascular system, making them an excellent model for assessing the cardiotoxic potential of NPS. Researchers can measure critical endpoints such as heart rate, rhythm, and the coordination between the atrium and ventricle.
Studies using first-generation synthetic cathinones have successfully used this model to screen for cardiovascular toxicity. nih.govnih.gov Research on MDPV, a potent pyrovalerone analog, demonstrated significant cardiotoxic effects in 4-day-old zebrafish embryos. Exposure to MDPV resulted in bradycardia (a slowing of the heart rate), arrhythmia (an irregular heartbeat), and atrioventricular (AV) block, a disruption of the electrical signal between the heart's chambers. nih.govnih.gov Among the cathinones tested (including mephedrone (B570743) and methylone), MDPV was the most potent in inducing bradycardia and AV block. nih.govnih.gov These findings highlight the model's sensitivity in detecting severe cardiovascular effects.
| Compound | Age of Embryo | Duration of Exposure | Observed Cardiotoxic Effects | Reference |
| MDPV | 4 days post-fertilization | 2 hours (for functional effects) | - Bradycardia (ventricular and atrial) - Atrioventricular (AV) block - Arrhythmia | nih.govnih.gov |
These examples with pyrovalerone and MDPV effectively illustrate the capacity of the zebrafish larval model to provide detailed data on the preclinical effects of synthetic cathinones. The model's application in high-throughput formats allows for the rapid characterization of the potential neurotoxic and cardiotoxic risks associated with a large number of emerging NPS.
Forensic Science and Chemical Intelligence Research
Method Development for Forensic Identification in Seized Samples
The unambiguous identification of novel psychoactive substances such as 4-fluoro PV8 in seized materials is a fundamental requirement for forensic laboratories. The structural similarity of 4-fluoro PV8 to its parent compound, PV8 (α-pyrrolidinohepatanophenone), and other synthetic cathinones necessitates the use of sophisticated analytical techniques to ensure accurate identification and differentiation from its analogs. bertin-bioreagent.combiomol.com
Researchers have developed and validated various analytical methods for the identification of synthetic cathinones in seized samples, which are applicable to 4-fluoro PV8. These methods often involve a combination of chromatographic separation and mass spectrometric detection.
Key Analytical Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique in forensic laboratories for the separation and identification of volatile and semi-volatile compounds. The electron ionization (EI) mass spectra of synthetic cathinones can provide characteristic fragmentation patterns, aiding in their identification. However, the interpretation of mass spectra for novel compounds like 4-fluoro PV8 can be challenging without reference standards.
Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for the analysis of thermally labile and non-volatile compounds. Techniques like liquid chromatography-electrospray ionization linear ion trap mass spectrometry (LC-ESI-LIT-MS) have been shown to be more suitable for the qualitative analysis of cathinones compared to GC-MS, as they can produce more specific mass spectra. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of a molecule, making it an invaluable tool for the definitive identification of new synthetic cathinones. Both ¹H and ¹³C NMR spectroscopy are employed to elucidate the precise arrangement of atoms within the 4-fluoro PV8 molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used as a screening technique to identify the functional groups present in a seized sample, providing preliminary evidence for the presence of a synthetic cathinone (B1664624).
A study detailing an LC-ESI-LIT-MS procedure for the detection and quantification of PV8 and other cathinones in whole blood samples highlights the sensitivity of such methods, with detection limits ranging from 0.1 to 1 ng/mL. nih.govresearchgate.net While this study focused on biological samples, the methodology is adaptable for the analysis of seized materials.
Table 1: Analytical Methods for the Identification of Synthetic Cathinones (Applicable to 4-fluoro PV8)
| Analytical Technique | Principle | Application in Forensic Identification |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and provides mass-to-charge ratio for identification. | Widely used for routine screening and identification of synthetic cathinones in seized powders and other forms. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their polarity and provides mass-to-charge ratio for identification. | Suitable for a broader range of synthetic cathinones, including thermally unstable compounds. Offers high sensitivity and specificity. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information by analyzing the magnetic properties of atomic nuclei. | Used for the definitive structural elucidation of new and unknown synthetic cathinones. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups within a molecule based on the absorption of infrared radiation. | A rapid screening tool for the preliminary identification of seized substances. |
Elucidation of Urinary Metabolite Targets for Forensic and Bioanalytical Screening
To effectively monitor the use of 4-fluoro PV8 and other NPS, it is crucial to identify their metabolites in biological fluids such as urine. nih.govscienceopen.comresearchgate.net The parent compound may only be present for a short period after consumption, while its metabolites can often be detected for a longer duration. Research into the metabolism of PV8 provides a valuable model for predicting the likely metabolic pathways of its fluorinated analog, 4-fluoro PV8.
A comprehensive study on the metabolic profile of PV8 using human hepatocytes and high-resolution mass spectrometry identified several key metabolic pathways. nih.govresearchgate.net These pathways are likely to be similar for 4-fluoro PV8 due to their structural similarity.
Predicted Metabolic Pathways for 4-fluoro PV8 (based on PV8 metabolism):
Hydroxylation: The addition of a hydroxyl group (-OH) to the alkyl chain or the aromatic ring.
Ketone Reduction: The reduction of the ketone group to a secondary alcohol.
Carboxylation: The oxidation of the alkyl chain to form a carboxylic acid.
N-dealkylation: The removal of the ethyl group from the pyrrolidine (B122466) ring.
γ-Lactam Formation: The formation of a lactam ring.
The in vitro metabolic study of PV8 revealed that the top three metabolic pathways were di-hydroxylation, ketone reduction, and γ-lactam formation. nih.govresearchgate.net In authentic urine samples, the most prominent metabolic pathways were aliphatic hydroxylation, ketone reduction combined with aliphatic hydroxylation, and aliphatic carboxylation, although the parent drug, PV8, was also a major peak. nih.govresearchgate.net
Table 2: Predicted Urinary Metabolite Targets for 4-fluoro PV8 Screening (Based on PV8 Data)
| Metabolic Pathway | Description | Expected Metabolite of 4-fluoro PV8 |
| Aliphatic Hydroxylation | Addition of a hydroxyl group to the pentyl side chain. | Hydroxylated 4-fluoro PV8 |
| Ketone Reduction + Aliphatic Hydroxylation | Reduction of the ketone group and addition of a hydroxyl group to the pentyl side chain. | Hydroxy-reduced 4-fluoro PV8 |
| Aliphatic Carboxylation | Oxidation of the pentyl side chain to a carboxylic acid. | Carboxy-4-fluoro PV8 |
| Di-hydroxylation | Addition of two hydroxyl groups. | Di-hydroxylated 4-fluoro PV8 |
These predicted metabolites serve as crucial targets for the development of sensitive and specific analytical methods for bioanalytical screening, enabling forensic toxicologists to confirm the intake of 4-fluoro PV8 even when the parent compound is no longer detectable.
Monitoring of Emerging Synthetic Cathinone Trends and Structural Modifications
The emergence of 4-fluoro PV8 is a direct consequence of the ongoing trend of structural modification of existing synthetic cathinones by clandestine chemists. nih.govnps-info.org This practice is primarily driven by the desire to circumvent legal controls and to modulate the pharmacological effects of the substances. The modification of the chemical structure of synthetic cathinones has led to a rapid increase in the number of new drugs on the illicit market. researchgate.net
Key Structural Modification Trends:
Halogenation: The addition of a halogen atom (e.g., fluorine, chlorine, bromine) to the aromatic ring is a common modification. researchgate.net The para-position of the phenyl ring is a frequent site for halogenation, as seen in 4-fluoro PV8. Halogenation can alter the potency and metabolic stability of the compound.
Alkylation: Modification of the alkyl side chain or the nitrogen atom of the pyrrolidine ring can also lead to new analogs with different properties.
Substitution on the Aromatic Ring: Besides halogens, other functional groups can be added to the phenyl ring to create new derivatives.
The constant introduction of new substances is designed to circumvent regulations. nps-info.org Most of the newly developed synthetic cathinones are analogs and replacements for previously popular compounds that have been subjected to legislative controls. nih.govresearchgate.net The dynamic nature of the illicit drug market necessitates continuous monitoring and early warning systems to identify new compounds and prevent their widespread distribution. nih.govresearchgate.net
Challenges in International Regulatory Responses and Scheduling Mechanisms (from a research perspective)
From a research perspective, the rapid emergence of new synthetic cathinones like 4-fluoro PV8 poses significant challenges to international regulatory frameworks and scheduling mechanisms. The traditional substance-by-substance scheduling approach often struggles to keep pace with the speed of chemical innovation in the illicit drug market. springermedizin.de
Key Challenges for Researchers and Regulators:
Time Lag: There is often a considerable delay between the first identification of a new psychoactive substance and its legal control. springermedizin.de During this period, the substance can be openly sold as a "legal high" or "research chemical."
Lack of Reference Standards: The identification and quantification of new compounds in forensic laboratories are heavily reliant on the availability of certified reference materials. The synthesis and commercial availability of these standards for newly emerged substances can be a slow process.
Limited Toxicological and Pharmacological Data: For many new synthetic cathinones, there is a significant lack of scientific data on their pharmacological effects, toxicity, and metabolic fate. bertin-bioreagent.combiomol.com This information is crucial for assessing the potential public health risks associated with these substances.
Analog Legislation: While some countries have implemented analog legislation or generic controls to proactively ban entire classes of compounds, the chemical diversity of synthetic cathinones can still present challenges for the scope and enforcement of such laws.
The case of PV8 and its analogs illustrates these challenges. For instance, in the United States, six synthetic cathinones, including PV8, were temporarily scheduled in 2019 and this was extended in 2021, with a proposal for permanent scheduling. springermedizin.de However, these substances had been detected in the US long before these scheduling actions were taken, highlighting the time lag in the regulatory response. springermedizin.de This delay underscores the need for more agile and proactive regulatory approaches to effectively address the public health threats posed by the ever-evolving landscape of synthetic drugs.
Conclusions and Future Research Trajectories
Summary of Current Research Gaps and Unaddressed Questions
The most significant research gap concerning 4-fluoro PV8 is the near-total absence of published scientific data. Its properties are largely inferred from its structural similarity to PV8 and other pyrovalerone-type cathinones. caymanchem.combertin-bioreagent.com This leaves a host of fundamental questions unanswered.
Key unaddressed questions include:
Pharmacodynamics: What are the specific molecular targets of 4-fluoro PV8? It is hypothesized to act as an inhibitor of monoamine transporters, such as the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, a common mechanism for pyrovalerone cathinones. nih.govnih.gov However, the binding affinity, uptake inhibition potency, and selectivity profile are undetermined. How the addition of a fluorine atom to the para-position of the phenyl ring alters its interaction with these transporters compared to the parent compound, PV8, is a crucial question. acs.org Para-halogenation of cathinones is known to influence their properties, often affecting selectivity for the serotonin (B10506) transporter (SERT). acs.orgnih.gov
Pharmacokinetics: There is no information on the absorption, distribution, metabolism, and excretion (ADME) of 4-fluoro PV8. Metabolic profiling studies, similar to those conducted for PV8, are essential to identify its major metabolites. researchgate.netnih.gov Understanding its metabolic pathways is critical for developing reliable analytical methods to detect its use in biological samples. nih.gov
Toxicology: The cytotoxic and neurotoxic potential of 4-fluoro PV8 is entirely unknown. caymanchem.com Studies on related long-chain pyrovalerones like PV8 and PV9 have demonstrated that cytotoxicity can be influenced by alkyl chain length and ring substitutions. researchgate.net Research is needed to determine if 4-fluoro PV8 induces similar mechanisms of toxicity, such as oxidative stress or apoptosis, in neuronal and other cell types. researchgate.netnih.gov
Directions for Advanced Methodological Development in Analytical Chemistry and Pharmacology
To address the aforementioned research gaps, significant methodological development is required in both analytical chemistry and pharmacology.
Analytical Chemistry: The constant emergence of NPS challenges forensic and toxicology laboratories to develop and validate sensitive and specific detection methods. oup.com
Method Development: Robust analytical methods using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) must be developed for the unambiguous identification and quantification of 4-fluoro PV8 and its primary metabolites in seized materials and biological matrices. nih.govcfsre.org
High-Resolution Mass Spectrometry (HRMS): The use of HRMS is crucial for the structural elucidation of new, uncharacterized analogs and for differentiating between positional isomers, which can have different pharmacological properties. cfsre.orgresearchgate.net
Computational Approaches: The lack of physical reference standards for every new NPS is a major bottleneck. researchgate.net Future development should incorporate artificial intelligence and deep learning models to predict the mass spectra of novel compounds like 4-fluoro PV8, facilitating faster identification in the absence of a standard. ualberta.ca
The table below summarizes analytical techniques frequently employed for the detection of synthetic cathinones, which would be applicable to 4-fluoro PV8.
| Analytical Technique | Application | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in seized materials and biological samples. | Well-established technique with extensive spectral libraries for known compounds. researchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific detection and quantification in complex biological matrices like blood and urine. nih.gov | Suitable for thermally labile compounds; provides high specificity through fragmentation patterns. chromatographyonline.com |
| High-Resolution Mass Spectrometry (HRMS) | Structural elucidation of unknown compounds; accurate mass measurement. | Enables determination of elemental composition, crucial for identifying novel substances without reference standards. cfsre.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural characterization and isomer differentiation. | Provides detailed information about the chemical structure, essential for confirming the identity of new analogs. researchgate.net |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Rapid screening and identification of functional groups in seized powders. | Can provide a rapid method for determining positional isomers of fluorinated cathinones. researchgate.net |
Pharmacology: A systematic pharmacological evaluation is necessary to understand the compound's mechanism of action and biological effects.
In Vitro Studies: The initial characterization should involve in vitro assays to determine the compound's binding affinity and functional activity (inhibition of uptake or promotion of release) at DAT, NET, and SERT. nih.govresearchgate.net These studies provide a foundational understanding of its primary molecular targets.
In Vivo Studies: Subsequent in vivo studies in animal models are essential to characterize its behavioral effects (e.g., locomotor activity, stimulant properties) and to establish its pharmacokinetic profile. mdpi.comnih.govmdpi.comnih.gov Such studies can provide insights into its potential for abuse and its broader physiological effects. nih.gov
Prospective Areas for Mechanistic and Comparative Studies of Novel Analogs
A broader understanding of 4-fluoro PV8 can be achieved through comparative and mechanistic studies that place it within the context of related synthetic cathinones.
Structure-Activity Relationship (SAR) Studies: A critical area of research is the systematic investigation of the SAR of pyrovalerone derivatives. acs.orgnih.gov By synthesizing and testing a series of analogs with variations in the alkyl chain length (like α-PHP, PV8, and PV9) and the position and nature of the phenyl ring substituent (e.g., comparing 4-fluoro PV8 with 2-fluoro and 3-fluoro analogs), researchers can elucidate how specific structural modifications influence pharmacological activity. researchgate.netdntb.gov.ua This knowledge is vital for predicting the properties of future emerging cathinones. acs.org
Direct Comparative Analysis: A direct and detailed comparison of the pharmacological and toxicological profiles of PV8 and 4-fluoro PV8 would precisely quantify the effects of para-fluorination. This includes comparing their potencies at monoamine transporters, their metabolic stability, and their cytotoxic effects. researchgate.net
Neuroinflammation and Mechanistic Toxicology: Research has indicated that some synthetic cathinones may induce neuroinflammatory responses. frontiersin.org Future studies could investigate whether 4-fluoro PV8 activates glial cells or alters cytokine profiles in the brain, providing deeper insight into its potential for neurotoxicity.
The table below lists PV8 and some of its structural analogs, providing a framework for potential comparative studies.
| Compound Name | Structural Class | Key Structural Features |
| PV8 (α-PHPP) | Synthetic Cathinone (B1664624) (Pyrovalerone) | Heptyl (7-carbon) alkyl chain. nih.gov |
| 4-fluoro PV8 | Synthetic Cathinone (Pyrovalerone) | Heptyl alkyl chain with a fluorine atom at the 4-position of the phenyl ring. caymanchem.com |
| α-PVP (alpha-Pyrrolidinopentiophenone) | Synthetic Cathinone (Pyrovalerone) | Pentyl (5-carbon) alkyl chain. nih.gov |
| α-PHP (alpha-Pyrrolidinohexiophenone) | Synthetic Cathinone (Pyrovalerone) | Hexyl (6-carbon) alkyl chain. researchgate.net |
| PV9 (α-Pyrrolidinooctanophenone) | Synthetic Cathinone (Pyrovalerone) | Octyl (8-carbon) alkyl chain. researchgate.net |
| 4F-α-PVP (4-fluoro-α-Pyrrolidinopentiophenone) | Synthetic Cathinone (Pyrovalerone) | Pentyl alkyl chain with a fluorine atom at the 4-position of the phenyl ring. nih.gov |
| 4-fluoro-PV9 | Synthetic Cathinone (Pyrovalerone) | Octyl alkyl chain with a fluorine atom at the 4-position of the phenyl ring. researchgate.net |
| MDPV (3,4-Methylenedioxypyrovalerone) | Synthetic Cathinone (Pyrovalerone) | Pentyl alkyl chain with a 3,4-methylenedioxy group on the phenyl ring. researchgate.net |
By pursuing these integrated research trajectories, the scientific community can move from a state of near-complete ignorance to a comprehensive understanding of the analytical chemistry, pharmacology, and toxicology of 4-fluoro PV8 and its analogs.
Q & A
Q. What are the limitations of current detection methods for 4-fluoro PV8 (hydrochloride) in low-concentration biological samples?
- Methodological Answer :
- Sensitivity Constraints : Immunoassays (e.g., ELISA) may lack specificity; LC-HRMS with pre-concentration (solid-phase extraction) is preferred for nanogram-level detection .
- Matrix Effects : Use isotope-labeled internal standards (e.g., 4-fluoro PV8-d5) to correct for ion suppression in blood or urine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
